molecular formula C11H10N4 B8453373 3-((3-Amino-1h-pyrazol-1-yl)methyl)benzonitrile

3-((3-Amino-1h-pyrazol-1-yl)methyl)benzonitrile

Cat. No.: B8453373
M. Wt: 198.22 g/mol
InChI Key: GFDCKLOJRXMYGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((3-Amino-1h-pyrazol-1-yl)methyl)benzonitrile is a heterocyclic organic compound that features a pyrazole ring substituted with an amino group and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3-Amino-1h-pyrazol-1-yl)methyl)benzonitrile typically involves the reaction of 3-aminopyrazole with a suitable benzonitrile derivative. One common method involves the use of a nucleophilic substitution reaction where 3-aminopyrazole reacts with a benzonitrile derivative under basic conditions to form the desired product. The reaction conditions often include the use of a polar aprotic solvent such as dimethyl sulfoxide (DMSO) and a base such as potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-((3-Amino-1h-pyrazol-1-yl)methyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are commonly used.

    Substitution: Electrophilic reagents such as halogens (e.g., bromine) and sulfonyl chlorides are used under acidic or basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the pyrazole ring.

    Reduction: Primary amines from the reduction of the nitrile group.

    Substitution: Halogenated or sulfonylated pyrazole derivatives.

Scientific Research Applications

3-((3-Amino-1h-pyrazol-1-yl)methyl)benzonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing enzyme inhibitors.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-((3-Amino-1h-pyrazol-1-yl)methyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and the pyrazole ring can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The benzonitrile moiety can also participate in π-π stacking interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Amino-1H-pyrazol-1-yl)propan-1-ol: Another pyrazole derivative with similar structural features but different functional groups.

    3-(3-Amino-1H-pyrazol-1-yl)methylbenzoic acid: Contains a carboxylic acid group instead of a nitrile group.

Uniqueness

3-((3-Amino-1h-pyrazol-1-yl)methyl)benzonitrile is unique due to the presence of both the amino group and the benzonitrile moiety, which confer distinct chemical reactivity and potential biological activity. Its combination of functional groups allows for diverse chemical modifications and applications in various fields.

Properties

Molecular Formula

C11H10N4

Molecular Weight

198.22 g/mol

IUPAC Name

3-[(3-aminopyrazol-1-yl)methyl]benzonitrile

InChI

InChI=1S/C11H10N4/c12-7-9-2-1-3-10(6-9)8-15-5-4-11(13)14-15/h1-6H,8H2,(H2,13,14)

InChI Key

GFDCKLOJRXMYGE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C#N)CN2C=CC(=N2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 3-(3-nitro-pyrazol-1-ylmethyl)-benzonitrile (507 mg, 2.22 mmol) in ethanol (25 mL) was hydrogenated in a Parr hydrogenator using 10% palladium on carbon (53 mg, 0.05 mmol) for 4 h at 50 psi at room temperature. The product was isolated, after filtration through a Celite plug, and purification by ISCO flash chromatography (Teledyne Isco RediSep Flash Column 4 g; 0% to 10% methanol/dichloromethane) to afford 3-(3-amino-pyrazol-1-ylmethyl)-benzonitrile, (283 mg, 64%) as light orange solid.
Quantity
507 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
53 mg
Type
catalyst
Reaction Step Three

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